molecular formula C14H11FO B6317822 5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde CAS No. 1537906-49-2

5-Fluoro-4'-methyl-[1,1'-biphenyl]-2-carbaldehyde

Cat. No.: B6317822
CAS No.: 1537906-49-2
M. Wt: 214.23 g/mol
InChI Key: UCWXULHJWDJQAT-UHFFFAOYSA-N
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Description

5-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a fluorine atom at the 5th position, a methyl group at the 4’ position, and an aldehyde group at the 2nd position of the biphenyl structure. Biphenyl derivatives are widely studied due to their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde can be achieved through various synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions using optimized conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters is crucial for efficient production. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and metabolic stability. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, potentially leading to inhibition or activation of enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Fluoro-4’-methyl-[1,1’-biphenyl]-2-carbaldehyde is unique due to the specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity. The presence of the fluorine atom can influence the compound’s electronic properties and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-fluoro-2-(4-methylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO/c1-10-2-4-11(5-3-10)14-8-13(15)7-6-12(14)9-16/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCWXULHJWDJQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=CC(=C2)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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